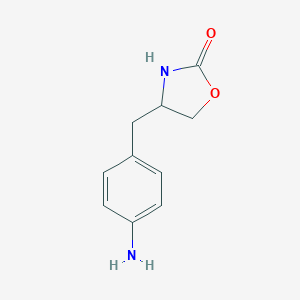

(S)-4-(4-aminobenzyl)oxazolidin-2-one

Description

(S)-4-(4-Aminobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by an (S)-configured stereocenter, a 4-aminobenzyl substituent, and a five-membered oxazolidinone ring. Its molecular formula is C₁₀H₁₂N₂O₂ (molecular weight: 192.21 g/mol) . Key features include:

- Chirality: The (S)-configuration at the oxazolidinone ring is critical for its stereoselective interactions in drug design and asymmetric synthesis .

- Applications: This compound serves as a key intermediate in synthesizing antimicrobial agents (e.g., linezolid derivatives) and chiral auxiliaries in asymmetric catalysis .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21g/mol |

IUPAC Name |

4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13) |

InChI Key |

WNAVSKJKDPLWBD-UHFFFAOYSA-N |

SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)N |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chiral oxazolidinone core.

Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-aminobenzyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Nitrobenzyl oxazolidinone.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated or alkylated benzyl oxazolidinone.

Scientific Research Applications

Synthesis of Zolmitriptan

One of the primary applications of (S)-4-(4-aminobenzyl)oxazolidin-2-one is its use in the synthesis of Zolmitriptan , a medication used to treat migraines. The compound serves as a crucial intermediate in the synthetic pathway, allowing for the production of Zolmitriptan with high efficacy and specificity. The synthesis process has been improved to enhance yield and reduce toxicity by replacing harmful reagents like phosgene with safer alternatives such as dialkyl carbonates .

Development of Novel Drug Candidates

Research has shown that this compound can be modified to create new derivatives with potential therapeutic effects. For instance, studies have explored its conversion into 2-azetidinones, which are recognized for their biological activity . This highlights the compound's versatility as a building block in drug discovery.

Crystallographic and Spectroscopic Studies

Recent studies have utilized crystallographic and spectroscopic techniques to better understand the structural properties of this compound. These studies include X-ray diffraction, infrared spectroscopy, and NMR spectroscopy, which confirm the compound's structural integrity and provide insights into its interactions with other molecules . Such data is essential for optimizing its application in drug formulation.

Case Study 1: Improved Synthesis Techniques

An innovative synthesis route was developed that significantly increased the yield of this compound while minimizing environmental impact. This method utilized non-toxic reagents and streamlined the overall process, demonstrating the compound's potential for scalable production in pharmaceutical settings .

Case Study 2: Pharmacological Evaluations

In pharmacological evaluations, derivatives of this compound were tested for their efficacy against various conditions beyond migraines. Preliminary results indicated potential anti-inflammatory and analgesic properties, making this compound a candidate for further exploration in pain management therapies .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Toxicity Level | Notes |

|---|---|---|---|

| Phosgene-based synthesis | 17 | High | Not preferred due to safety concerns |

| Dialkyl carbonate synthesis | 40 | Low | Improved safety and yield |

Mechanism of Action

The mechanism of action of (S)-4-(4-aminobenzyl)oxazolidin-2-one involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways: Modulation of biochemical pathways, such as inhibition of protein synthesis in microbial cells.

Comparison with Similar Compounds

Nitro-Substituted Analogs

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one () differs by replacing the amino group with a nitro substituent. Key distinctions:

| Property | (S)-4-(4-Aminobenzyl)oxazolidin-2-one | (S)-4-(4-Nitrobenzyl)oxazolidin-2-one |

|---|---|---|

| Substituent | 4-Aminobenzyl | 4-Nitrobenzyl |

| Electron Effects | Electron-donating (NH₂) | Electron-withdrawing (NO₂) |

| Reactivity | Prone to diazotization/alkylation | Stable under acidic conditions |

| Bioactivity | Antimicrobial/antioxidant potential | Limited bioactivity reported |

The nitro analog’s electron-withdrawing group reduces nucleophilicity but enhances stability in oxidative environments .

Methyl-Substituted Oxazolidinones

(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one () and 4-methyloxazolidin-2-one () lack the benzyl group, altering steric and electronic profiles:

| Property | This compound | (4S,5S)-4-Methyl-5-phenyl Analogue | 4-Methyloxazolidin-2-one |

|---|---|---|---|

| Substituents | 4-Aminobenzyl + oxazolidinone | Methyl + phenyl | Methyl |

| Steric Hindrance | Moderate | High | Low |

| Applications | Drug intermediates | Chiral auxiliaries | Solubility enhancers |

The phenyl group in (4S,5S)-4-methyl-5-phenyl derivatives improves enantioselectivity in asymmetric catalysis but reduces solubility .

Thiazolidinone-Oxazolidinone Hybrids

Compounds like 4-(4-((2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)amino)benzyl)oxazolidin-2-one () merge oxazolidinone with thiazolidinone moieties:

| Property | This compound | Thiazolidinone Hybrids |

|---|---|---|

| Core Structure | Oxazolidinone | Oxazolidinone + thiazolidinone |

| Bioactivity | Moderate antimicrobial activity | Enhanced anticancer/antimicrobial |

| Synthetic Complexity | Low | High (microwave/DFT optimization) |

Hybrids exhibit dual mechanisms of action but require complex synthetic routes (e.g., microwave-assisted synthesis) .

Ferroelectric Oxazolidinone Derivatives

(E)-4-(4-(Benzylideneamino)benzyl)oxazolidin-2-one (BOA) and its hydroxyl analog (HBOA) () are Schiff base derivatives with ferroelectric properties:

| Property | This compound | BOA/HBOA |

|---|---|---|

| Functionality | Amine group | Schiff base + oxazolidinone |

| Phase Behavior | Crystalline | Order-disorder transitions |

| Applications | Pharmaceuticals | Organic ferroelectrics |

BOA’s ferroelectricity arises from structural phase transitions, making it unique in materials science .

Fluorinated Derivatives

(S)-3-(3-Fluoro-4-morpholinophenyl)-5-[{(4-(trifluoromethyl)benzyl}amino]methyl)oxazolidin-2-one () incorporates fluorine for enhanced pharmacokinetics:

| Property | This compound | Fluorinated Derivatives |

|---|---|---|

| Substituents | NH₂ | CF₃/F + morpholine |

| Metabolic Stability | Moderate | High (C-F bond resistance) |

| Bioavailability | Limited | Improved (lipophilic groups) |

Fluorine atoms enhance blood-brain barrier penetration and metabolic resistance .

Research Findings and Trends

- Hydrogen Bonding: The 4-aminobenzyl group in this compound facilitates intermolecular hydrogen bonding, critical for crystallographic stability .

- Antimicrobial Efficacy: Thiazolidinone hybrids show superior activity (MIC: 2–8 µg/mL) compared to the parent compound (MIC: 16–32 µg/mL) but face toxicity challenges .

- Chiral Applications : Methyl- and phenyl-substituted analogs are preferred in asymmetric synthesis due to predictable stereochemical outcomes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-4-(4-aminobenzyl)oxazolidin-2-one, and what methodological considerations ensure stereochemical purity?

- Answer : Key routes include:

- Chiral auxiliary-based synthesis : Starting from L-tyrosinol, followed by benzylation and cyclization to yield the oxazolidinone core (moderate yields) .

- Iridium-catalyzed allylic amination : Using tert-butoxycarbonyl (Boc)-protected precursors and allylamine under nitrogen atmosphere for regiospecific amination .

- Critical considerations : Use chiral HPLC or X-ray crystallography (XRD) to confirm stereochemical purity . Avoid hydrolysis conditions (e.g., Cs₂CO₃) that may decompose intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are they interpreted?

- Answer :

- XRD : Resolves absolute configuration (S-configuration) and envelope conformations of the oxazolidinone ring .

- Vibrational spectroscopy (IR/Raman) : Matches experimental peaks (e.g., C=O stretch at ~1750 cm⁻¹) with DFT-calculated values (B3LYP/6-311++G(d,p)) .

- NMR : Assign diastereotopic protons using ¹H-¹³C HSQC and NOESY for spatial correlations .

Q. What safety precautions are essential when handling this compound?

- Answer :

- Hazards : Skin/eye irritation (Category 2), harmful if swallowed .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and follow waste disposal protocols per SDS guidelines .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical spectral data?

- Answer :

- Methodology : Optimize geometry at B3LYP/6-311++G(d,p), compute harmonic vibrational frequencies, and scale factors (0.961–0.983) to align with experimental IR/Raman .

- Discrepancy analysis : Differences in UV-Vis spectra may arise from solvent effects (PCM model) or crystal packing forces not modeled in gas-phase DFT .

Q. What challenges occur during hydrolysis or functionalization of the oxazolidinone ring, and how can they be addressed?

- Answer :

- Hydrolysis failures : Boc-protected oxazolidinones resist hydrolysis due to steric hindrance; excess Cs₂CO₃ leads to decomposition .

- Solutions : Switch to non-carbonyl protecting groups (e.g., dibenzyl) or employ enzymatic catalysis for selective ring-opening .

Q. How can reaction mechanisms for unexpected byproducts (e.g., fused oxazine-oxazole rings) be elucidated?

- Answer :

- Mechanistic analysis : Use XRD to confirm hemiaminal intermediates and propose stepwise pathways (e.g., condensation → cyclization → rearrangement) .

- Catalytic studies : Monitor Pd/C hydrogenation side reactions via LC-MS and adjust H₂ pressure to suppress ring fusion .

Q. What strategies improve the compound’s utility in peptidomimetic design?

- Answer :

- Solid-phase synthesis : Link the oxazolidinone to Wang or Merrifield resins via hydroxybenzyl derivatives for iterative peptide coupling .

- Functionalization : Introduce thiol- or amine-reactive handles (e.g., tris(methylthio)methyl groups) for bioconjugation .

Data Contradiction and Optimization

Q. How should researchers address contradictions in spectral data (e.g., NMR chemical shifts vs. DFT predictions)?

- Answer :

- Validation : Cross-reference computed NMR shifts (GIAO method) with experimental data in DMSO-d₆ or CDCl₃ .

- Solvent correction : Apply implicit solvent models (e.g., IEFPCM) to DFT calculations to account for polarity effects .

Q. What experimental design considerations minimize racemization during synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.